molecular formula C14H19N B8409088 2-Cyclopentyl-1,2,3,4-tetrahydroquinoline

2-Cyclopentyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8409088
M. Wt: 201.31 g/mol
InChI Key: JTGQILZPSLNYNY-UHFFFAOYSA-N
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Patent
US07772227B2

Procedure details

To a solution of 2-cyclopentylquinoline (7.95 g, 40.3 mmol) and nickel (II) chloride hexahydrate (1.63 g, 6.85 mmol) in methanol (120 ml) cooled in an ice/methanol bath was added sodium borohydride (6.1 g, 161.2 mmol) portionwise over 1.5 h. The cooling bath was removed and the reaction stirred for a further 30 minutes. The methanol was then removed in vacuo. To the resulting black precipitate was added 2 M hydrochloric acid (100 ml) and then basified with 10 M potassium hydroxide. The mixture was poured into a separating funnel and extracted with ether (4×200 ml). The combined organic layers were dried (MgSO4), filtered and the solvent removed in vacuo to give 2-cyclopentyl-1,2,3,4-tetrahydroquinoline (7.45 g, 37.1 mmol) as a light brown oil.
Name
2-cyclopentylquinoline
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
nickel (II) chloride hexahydrate
Quantity
1.63 g
Type
catalyst
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[CH:15]=[CH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[N:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+]>CO.O.O.O.O.O.O.[Ni](Cl)Cl>[CH:1]1([CH:6]2[CH2:15][CH2:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7]2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
2-cyclopentylquinoline
Quantity
7.95 g
Type
reactant
Smiles
C1(CCCC1)C1=NC2=CC=CC=C2C=C1
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
nickel (II) chloride hexahydrate
Quantity
1.63 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The methanol was then removed in vacuo
ADDITION
Type
ADDITION
Details
To the resulting black precipitate was added 2 M hydrochloric acid (100 ml)
ADDITION
Type
ADDITION
Details
The mixture was poured into a separating funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCC1)C1NC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.1 mmol
AMOUNT: MASS 7.45 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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